molecular formula C20H24Cl2N2 B2406499 N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine CAS No. 1400636-52-3

N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine

Cat. No.: B2406499
CAS No.: 1400636-52-3
M. Wt: 363.33
InChI Key: LLOHHUTUYLQXSO-MXVIHJGJSA-N
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Description

N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine: is a chemical compound with the molecular formula C20H24Cl2N2 and a molecular weight of 363.32 g/mol. This compound is characterized by the presence of two 3-chlorobenzyl groups attached to a cyclohexane-1,4-diamine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Hydroxide ions, amines; often in polar solvents like water or alcohols.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a ligand in binding studies with proteins and nucleic acids .

Medicine: Its structural features make it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of coatings and adhesives .

Mechanism of Action

The mechanism of action of N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • N1,N4-Bis(4-chlorobenzyl)cyclohexane-1,4-diamine
  • N1,N4-Bis(2-chlorobenzyl)cyclohexane-1,4-diamine
  • N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine

Uniqueness: N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine is unique due to the specific positioning of the chlorine atoms on the benzyl groups. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

1-N,4-N-bis[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2/c21-17-5-1-3-15(11-17)13-23-19-7-9-20(10-8-19)24-14-16-4-2-6-18(22)12-16/h1-6,11-12,19-20,23-24H,7-10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOHHUTUYLQXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC(=CC=C2)Cl)NCC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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